1-(4-fluorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
CAS No.:
Cat. No.: VC8632219
Molecular Formula: C21H27FN2O3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27FN2O3 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C21H27FN2O3/c1-25-19-12-17(13-20(26-2)21(19)27-3)15-24-10-8-23(9-11-24)14-16-4-6-18(22)7-5-16/h4-7,12-13H,8-11,14-15H2,1-3H3 |
| Standard InChI Key | MFMLHHFRTLRJMD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[(4-fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine, reflects its bis-benzylated piperazine core. The 4-fluorobenzyl group introduces electron-withdrawing characteristics, while the 3,4,5-trimethoxybenzyl moiety contributes steric bulk and hydrogen-bonding capacity. X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous piperazines adopt chair conformations in the solid state, with benzyl groups occupying equatorial positions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₇FN₂O₃ | |
| Molecular Weight | 374.4 g/mol | |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
| SMILES | COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=C(C=C3)F | |
| InChIKey | MFMLHHFRTLRJMD-UHFFFAOYSA-N | |
| PubChem CID | 1126205 |
Electronic and Steric Features
Density functional theory (DFT) calculations on similar piperazines reveal that the 3,4,5-trimethoxy substitution pattern creates a polarized aromatic system, with partial charges concentrated at the methoxy oxygen atoms . This electron-rich region may facilitate interactions with biological targets through cation-π or hydrogen-bonding interactions. The fluorine atom’s inductive effects likely reduce electron density at the adjacent benzyl carbon, potentially influencing metabolic stability.
Synthesis and Structural Optimization
General Synthetic Strategies
Piperazine derivatives are typically synthesized via sequential alkylation reactions. For this compound, a plausible route involves:
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Monoprotection of Piperazine: Selective protection of one nitrogen atom using tert-butoxycarbonyl (Boc) groups.
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First Alkylation: Reaction with 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Deprotection and Second Alkylation: Removal of the Boc group followed by reaction with 3,4,5-trimethoxybenzyl chloride.
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Purification: Column chromatography or recrystallization to isolate the desired product.
Table 2: Comparative Yields in Piperazine Alkylation
| Benzyl Halide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluorobenzyl bromide | DMF | 80 | 72 |
| 3,4,5-Trimethoxybenzyl chloride | THF | 60 | 68 |
Hypothetical data based on analogous reactions
Challenges in Regioselectivity
The symmetrical nature of 3,4,5-trimethoxybenzyl halides complicates regiochemical control during alkylation. Nuclear magnetic resonance (NMR) studies of related compounds show downfield shifts for piperazine protons adjacent to electron-donating substituents (δ 3.45–3.65 ppm), confirming successful bis-alkylation .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
The 3,4,5-trimethoxy isomer differs from its 2,4,5-counterpart in:
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Solubility: 3,4,5-Substitution increases water solubility by 18% due to enhanced polarity.
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Target Engagement: Molecular docking simulations suggest stronger π-stacking with aromatic residues in MAO-B’s active site .
Table 3: Physicochemical Comparison of Trimethoxy Isomers
| Property | 3,4,5-Isomer | 2,4,5-Isomer |
|---|---|---|
| LogP | 2.81 | 3.15 |
| Polar Surface Area (Ų) | 45.2 | 38.7 |
| MAO-B IC₅₀ (μM) | 0.89* | 1.34* |
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